molecular formula C22H19F3N4OS2 B2748854 3-((5-(cyclopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-73-0

3-((5-(cyclopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2748854
CAS RN: 847403-73-0
M. Wt: 476.54
InChI Key: IZKXITMUUASSHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the trifluoromethyl group, and the coupling of these moieties with the benzo[d]thiazol-2(3H)-one .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the triazole and benzo[d]thiazol-2(3H)-one rings suggests that the compound could have a planar structure. The electronegative trifluoromethyl group could induce a dipole moment in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is known to be a good leaving group, suggesting that this compound could undergo nucleophilic substitution reactions . The triazole ring might participate in click reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Antitumor Properties

A study focused on the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, a class of compounds related to the chemical structure , revealed potent cytotoxic activity against certain human breast cancer cell lines. This research indicates the potential antitumor applications of benzothiazole derivatives, highlighting their selectivity and efficacy in inhibiting cancer cell growth under specific conditions (Hutchinson et al., 2001).

Oxidative Stress Amelioration

Another study explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mouse brain and liver. The research demonstrated that certain thiazolo-triazole compounds could effectively ameliorate peroxidative injury, suggesting their utility in managing oxidative stress-related conditions (Aktay et al., 2005).

Synthetic Applications

A study on the synthesis of novel thiazolo[3,2-b][1,2,4]triazoles presented a useful synthetic application of the acidified acetic acid method. This work not only expands the chemical repertoire for synthesizing heterocyclic compounds but also indicates the potential of these methods in creating pharmacologically active molecules with improved efficiency and selectivity (El-Sherif et al., 2006).

Antimicrobial Activities

The antimicrobial activities of novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties were investigated, revealing that some compounds exhibit promising antimicrobial properties. This research suggests that triazolo-thiadiazoles could serve as a basis for developing new antimicrobial agents (Idrees et al., 2019).

Future Directions

Future research could explore the synthesis of this compound, its reactivity, and its potential biological activity. Studies could also investigate modifications to the structure of the compound to enhance its properties .

properties

IUPAC Name

3-[[5-cyclopentylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4OS2/c23-22(24,25)14-6-5-7-15(12-14)29-19(26-27-20(29)31-16-8-1-2-9-16)13-28-17-10-3-4-11-18(17)32-21(28)30/h3-7,10-12,16H,1-2,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKXITMUUASSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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